5-{[4-(BENZYLOXY)-3-CHLOROPHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE
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Overview
Description
MDG 548 is a synthetic organic compound that functions as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist . It was identified through virtual screening and validated by in vitro assays . The compound has shown potential in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
MDG 548 is synthesized through a series of chemical reactions. The key synthetic route involves the formation of a 2-sulfanylidene-1,3-diazinane-4,6-dione core structure. The reaction conditions typically include the use of specific reagents and solvents to facilitate the formation of the desired compound .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
MDG 548 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions
Common reagents used in the reactions involving MDG 548 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions are carefully controlled to ensure the desired transformation of the compound .
Major Products Formed
The major products formed from the reactions of MDG 548 depend on the specific reagents and conditions used. These products are typically derivatives of the original compound, with modifications that enhance its biological activity and therapeutic potential .
Scientific Research Applications
MDG 548 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine. Some of the key applications include:
Chemistry: MDG 548 is used as a model compound for studying the structure-activity relationships of PPARγ agonists.
Biology: In biological research, MDG 548 is used to study the role of PPARγ in various cellular processes.
Medicine: MDG 548 has potential therapeutic applications in the treatment of metabolic disorders, such as diabetes and obesity.
Mechanism of Action
MDG 548 exerts its effects by activating PPARγ, a nuclear hormone receptor that regulates the expression of genes involved in glucose and lipid metabolism . The activation of PPARγ by MDG 548 leads to changes in gene expression that promote insulin sensitivity, reduce inflammation, and enhance lipid metabolism . These actions are mediated through specific molecular targets and pathways, including the modulation of inflammatory responses and the enhancement of phagocytic capacity in microglia .
Comparison with Similar Compounds
MDG 548 is unique among PPARγ agonists due to its specific chemical structure and biological activity. Similar compounds include other PPARγ agonists, such as rosiglitazone and pioglitazone . MDG 548 has distinct properties that make it particularly effective in modulating the inflammatory phenotype of microglia and enhancing their phagocytic capacity . This sets it apart from other PPARγ agonists and highlights its potential for therapeutic applications.
List of Similar Compounds
- Rosiglitazone
- Pioglitazone
- Troglitazone
- Ciglitazone
These compounds share similar mechanisms of action but differ in their chemical structures and specific biological activities .
Properties
Molecular Formula |
C18H13ClN2O3S |
---|---|
Molecular Weight |
372.8 g/mol |
IUPAC Name |
5-[(3-chloro-4-phenylmethoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C18H13ClN2O3S/c19-14-9-12(8-13-16(22)20-18(25)21-17(13)23)6-7-15(14)24-10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,20,21,22,23,25) |
InChI Key |
WJNBKDZARWFFKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=C3C(=O)NC(=S)NC3=O)Cl |
Synonyms |
5-(4-(benzyloxy)-3-chlorobenzylidene)dihydro-2-thioxopyrimidine-4,6(1H,5H)-dione MDG 548 |
Origin of Product |
United States |
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